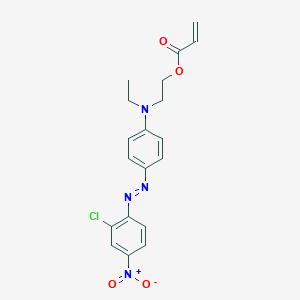

Disperse Red 13 acrylate

Beschreibung

Overview of Acrylate-Functionalized Azo Dyes in Contemporary Materials Science

Acrylate-functionalized azo dyes represent a pivotal class of materials in modern science. The acrylate (B77674) group provides a reactive site for polymerization, allowing these dyes to be covalently incorporated into various polymer matrices. smolecule.com This integration leads to the development of functional polymers with tailored optical, mechanical, and chemical properties. These materials are at the forefront of research for applications such as coatings, colored plastics, and advanced photonic materials. smolecule.com The ability to form robust, colored polymers sets these dyes apart from their non-functionalized counterparts. smolecule.com

Academic Significance of Azo Chromophores in Functional Polymers and Optoelectronic Systems

The academic significance of azo chromophores, the core of Disperse Red 13 acrylate, lies in their remarkable photoresponsive behavior. mdpi.com The azo group can undergo a reversible trans-cis isomerization upon exposure to light of a specific wavelength. mdpi.com This molecular-level switching translates into macroscopic changes in the material's properties, such as its refractive index and absorption characteristics. evitachem.com This phenomenon is the foundation for their use in a variety of optoelectronic applications, including nonlinear optical (NLO) systems, photorefractive materials for holographic data storage, and light-driven actuators. mdpi.comresearchgate.net The "push-pull" electronic structure of many azo dyes, featuring electron-donating and electron-withdrawing groups, further enhances their NLO properties. researchgate.net

Current Research Landscape of Disperse Red 13 Acrylate and Related Compounds

The current research on Disperse Red 13 acrylate and its analogs is vibrant and multifaceted. Investigations are actively exploring its synthesis, characterization, and application in cutting-edge technologies. smolecule.comtandfonline.com A significant area of focus is its incorporation into polymer systems to create materials with high thermal stability and processability for NLO devices. tandfonline.com For instance, research has demonstrated the development of polyimide polymers bearing Disperse Red 1, a related compound, which exhibit excellent thermal stability and significant second-harmonic generation (SHG) activity. tandfonline.com Furthermore, studies are delving into the photorefractive properties of polymers containing Disperse Red-type chromophores, aiming to optimize their performance for applications like dynamic holography. psu.edu

Motivation and Scope of Scholarly Investigations on Disperse Red 13 Acrylate

The primary motivation for the scholarly investigation of Disperse Red 13 acrylate stems from its potential to enable new and improved technologies in optics and materials science. The ability to manipulate light and material properties at the molecular level is a powerful tool for creating next-generation devices. The scope of these investigations is broad, encompassing the fundamental understanding of its chemical and physical properties, the development of novel synthetic routes, and the exploration of its performance in various applications. smolecule.comtandfonline.com Key research questions include how to optimize its synthesis for higher purity and yield, how its molecular structure influences its optical and thermal properties, and how to best integrate it into polymer matrices to maximize its functionality in devices such as all-optical switches and holographic storage media. aip.orgrsc.org

Interactive Data Table: Properties of Disperse Red 13 Acrylate

| Property | Value |

| Molecular Formula | C₁₉H₁₉ClN₄O₄ sigmaaldrich.comuni.lu |

| Molecular Weight | 402.83 g/mol sigmaaldrich.com |

| Appearance | Dark red powder |

| Melting Point | 74-79 °C sigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in organic solvents like chloroform (B151607) and toluene (B28343); insoluble in water. evitachem.comsigmaaldrich.com |

| Maximum Absorption (λmax) | 202 nm sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Chemical Synthesis

The synthesis of Disperse Red 13, the precursor to its acrylate derivative, is a well-established process in dye chemistry. It typically involves a two-step diazotization and coupling reaction. worlddyevariety.comwpmucdn.com

The process begins with the diazotization of 2-chloro-4-nitrobenzenamine. worlddyevariety.com This aromatic amine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures to form a diazonium salt. wpmucdn.comftstjournal.com

Following the formation of the diazonium salt, an azo coupling reaction is carried out with N-ethyl-N-hydroxyethylaniline. worlddyevariety.comwpmucdn.com The electron-rich aniline (B41778) derivative acts as a coupling component, attacking the electrophilic diazonium salt to form the stable azo linkage, resulting in the formation of Disperse Red 13. wpmucdn.com

To obtain Disperse Red 13 acrylate, the hydroxyl group of the Disperse Red 13 molecule is then esterified with acryloyl chloride or acrylic acid. smolecule.comevitachem.com This step introduces the polymerizable acrylate functionality, transforming the dye into a reactive monomer.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4/c1-3-19(25)28-12-11-23(4-2)15-7-5-14(6-8-15)21-22-18-10-9-16(24(26)27)13-17(18)20/h3,5-10,13H,1,4,11-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXVPCCKVUYGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401336 | |

| Record name | Disperse Red 13 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10462-94-9 | |

| Record name | Disperse Red 13 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Polymerization Mechanisms

Esterification Reactions for Disperse Red 13 Acrylate (B77674) Synthesis

The primary route for synthesizing Disperse Red 13 acrylate is through the esterification of its precursor, Disperse Red 13 (which contains a hydroxyl group), with an acrylic acid derivative. evitachem.com This reaction introduces the polymerizable acrylate moiety onto the dye molecule.

The esterification process is typically catalyzed by an acid to achieve efficient conversion. While specific literature on Disperse Red 13 acrylate is focused, analogous esterification reactions for similar dye-acrylate monomers provide insight into effective catalytic systems. These systems often employ acid catalysts to facilitate the reaction between the hydroxyl group of the dye and the acrylic acid or its more reactive derivatives, like acryloyl chloride.

Commonly utilized catalysts for such esterifications include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is generally performed under reflux conditions in an anhydrous solvent, such as toluene (B28343) or dichloromethane, to prevent hydrolysis of the reactants and products. To drive the reaction equilibrium towards the formation of the ester product, techniques like azeotropic distillation using a Dean-Stark apparatus are often employed to continuously remove the water generated during the reaction.

Table 1: Typical Reaction Parameters for Dye-Acrylate Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | To protonate the carboxylic acid, making it more electrophilic. |

| Solvent | Anhydrous Toluene, Dichloromethane | Provides a reaction medium and prevents hydrolysis. |

| Temperature | Reflux | Maintains a constant, elevated temperature to increase reaction rate. |

| Water Removal | Dean-Stark Trap | Removes water by azeotropic distillation, shifting equilibrium to favor product formation. |

Achieving high purity of the Disperse Red 13 acrylate monomer is critical for successful polymerization and for the final properties of the polymer. After the synthesis, the crude product is typically a mixture containing the desired monomer, unreacted starting materials, catalyst, and by-products.

Purification often involves several steps. Initially, the reaction mixture is washed to remove the acid catalyst and water-soluble impurities. Subsequently, column chromatography is a common and effective method for separating the monomer from other organic components. For industrial-scale production and to ensure batch-to-batch reproducibility, High-Performance Liquid Chromatography (HPLC) is utilized as both an analytical and a preparative purification technique. Thin-layer chromatography is also used to confirm the successful acylation and purity of the product. pitt.edu

Radical Polymerization of Disperse Red 13 Acrylate Monomers

The acrylate group on the Disperse Red 13 monomer enables it to undergo polymerization, most commonly through free-radical mechanisms. smolecule.com This allows the dye to be chemically integrated into a polymer chain, leading to materials with stable, non-leaching color and photoresponsive properties. These polymerizations can be initiated using thermal initiators like 2,2'-azoisobutyronitrile (AIBN) or through light-mediated processes. researchgate.netresearchgate.net

Disperse Red 13 acrylate can undergo homopolymerization to form Poly(Disperse Red 13 acrylate). polymersource.capolymersource.ca In this process, only Disperse Red 13 acrylate monomers are linked together to form the polymer. The resulting homopolymer, Poly(Disperse Red 13 acrylate), is a conducting polymer with specific optical and thermal properties derived from the high concentration of the chromophore. polymersource.casigmaaldrich.com

Table 2: Properties of Poly(Disperse Red 13 acrylate) Homopolymer

| Property | Value | Source |

|---|---|---|

| CAS Number | 142656-03-9 | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Glass Transition Temperature (Tg) | 74 °C (onset) | sigmaaldrich.com |

| Maximum Absorption (λmax) | 485 nm | sigmaaldrich.com |

| Solubility | Soluble in chloroform (B151607) and toluene | sigmaaldrich.com |

To tailor the physical and optical properties of the final material, Disperse Red 13 acrylate is frequently copolymerized with other acrylic or methacrylic monomers. cir-safety.orggoogle.com This strategy allows for the creation of random or block copolymers where the properties can be finely tuned by adjusting the comonomer type and ratio. Copolymerization can improve characteristics such as solubility, film-forming ability, and mechanical strength, while still imparting the photochromic and color properties of the Disperse Red 13 moiety. Examples of comonomers include acrylic acid, butyl methacrylate (B99206), and methyl methacrylate. evitachem.com

A significant area of research involves the copolymerization of Disperse Red 13 acrylate with methyl methacrylate (MMA) to produce Poly(methyl methacrylate)-co-(Disperse Red 13 acrylate). chemicalbook.comchemicalbook.comsigmaaldrich.com PMMA is a well-known amorphous polymer with excellent optical clarity and mechanical properties. By incorporating the Disperse Red 13 acrylate monomer, researchers can create materials that combine the desirable properties of PMMA with the nonlinear optical (NLO) and photoresponsive characteristics of the azo dye. researchgate.net

Studies have investigated the synthesis of these copolymers via free-radical polymerization. pitt.eduresearchgate.net The resulting copolymers are guest-host systems where the dye is covalently bound to the polymer backbone, preventing phase separation and dye migration that can occur in simple physical blends. Research has shown that the linear optical properties, such as the refractive index and energy band-gap, can be modulated by the presence of the Disperse Red 13 chromophore within the PMMA matrix. researchgate.net Investigations into the microstructure of similar copolymers, such as those with Disperse Red 1, have utilized 13C-NMR spectroscopy to analyze the sequence distribution of the comonomers in the polymer chain. dtic.milacs.org

Table 3: Investigated Properties of Azo Dye-PMMA Copolymers

| Property Investigated | Observation | Reference |

|---|---|---|

| Linear Optical Properties | Refractive index and energy band-gap are influenced by the dye. | researchgate.net |

| Covalent Attachment | Dye is covalently attached to PMMA, preventing extraction by solvents. | pitt.edu |

| Particle Morphology | Semicontinuous emulsion polymerization can yield monodisperse spherical nanoparticles. | pitt.edu |

| Chromophore Content | Copolymers can be synthesized with varying mole percentages of the chromophore monomer. | chemicalbook.com |

Copolymerization Strategies with Acrylic and Methacrylic Monomers

Sequence Distribution and Tacticity Analysis in Copolymers

The performance of copolymers containing Disperse Red 13 acrylate is significantly influenced by the arrangement of the monomer units along the polymer chain (sequence distribution) and the stereochemistry of the polymer backbone (tacticity). Understanding and controlling these microstructural features are crucial for tailoring the material's properties.

In studies involving copolymers of Disperse Red 13 acrylate (DR13A) and methyl methacrylate (MMA), 13C-NMR spectroscopy is a powerful tool for analyzing the sequence distribution. dtic.mil By examining the chemical shifts of specific carbon atoms, such as the α-methyl and carbonyl carbons, researchers can deduce the fractions of different monomer-centered triads (e.g., MMA-centered triads like MMD, DMD, and MMM, and DR13A-centered triads like DDD). dtic.mil This analysis provides insights into the tendency of the monomers to alternate or form blocks within the copolymer chain. The results from spectral deconvolution can be compared with calculated triad (B1167595) fractions based on monomer reactivity ratios to validate the findings. dtic.mil

Table 1: Spectroscopic Analysis of Copolymer Microstructure

| Analytical Technique | Information Obtained | Relevant Copolymer System |

| 13C-NMR Spectroscopy | Monomer sequence distribution (triad fractions) | Poly(Disperse Red 13 acrylate-co-methyl methacrylate) dtic.mil |

| 13C-NMR Spectroscopy | Polymer tacticity (isotactic, syndiotactic, atactic) | Poly(Disperse Red 13 acrylate-co-methyl methacrylate) dtic.mil |

Photoinitiated Polymerization in Advanced Fabrication

Photoinitiated polymerization is a versatile technique that uses light to initiate a polymerization reaction, offering spatial and temporal control over the fabrication process. This method is particularly valuable for creating intricate micro- and nanostructures.

Two-Photon Polymerization (TPP) Applications for Microstructures

Two-photon polymerization (TPP) is a high-resolution direct laser writing technique that allows for the fabrication of complex three-dimensional (3D) microstructures with features smaller than the diffraction limit of light. researchgate.netharvard.edu The process relies on the simultaneous absorption of two photons in a photosensitive resin, which confines the polymerization to the focal volume of a tightly focused laser beam. harvard.edu

Disperse Red 13 can be incorporated into acrylic-based resins for TPP to create functional microstructures. researchgate.netharvard.edu These "guest-host" systems, where the dye is dispersed within a polymer matrix, can be used to fabricate optically active components. harvard.eduembrapa.br For instance, microstructures containing Disperse Red 13 have been shown to exhibit photoinduced birefringence, a property that can be exploited for data storage and the manufacturing of micro-optical devices. harvard.eduembrapa.br The incorporation of Disperse Red 13 as a dopant allows for the creation of devices with tunable optical properties. researchgate.net Furthermore, some azobenzene-based dyes, including Disperse Red 13, can act as photoinitiators themselves in TPP, while retaining their optical properties after the fabrication process. nih.gov

The resin formulation is a critical aspect of TPP. A common host resin consists of a blend of multifunctional acrylates, such as tris(2-hydroxyethyl)isocyanurate triacrylate and ethoxylated trimethylolpropane (B17298) triacrylate, along with a photoinitiator. harvard.edu The inclusion of Disperse Red 13 into this resin allows for the fabrication of 3D microstructures with tailored optical functionalities.

Table 2: Components in Two-Photon Polymerization Resins for Functional Microstructures

| Component | Function | Example Material |

| Host Monomer (Hardness) | Provides structural integrity to the polymer. | tris(2-hydroxyethyl)isocyanurate triacrylate harvard.edu |

| Host Monomer (Shrinkage Reduction) | Minimizes structural deformation during polymerization. | ethoxylated(6) trimethylolpropane triacrylate harvard.edu |

| Photoinitiator | Initiates the polymerization upon light absorption. | ethyl-2,4,6-trimethylbenzoylphenylphosphinate harvard.edu |

| Functional Guest | Imparts specific optical or other properties. | Disperse Red 13 harvard.edunih.gov |

Advanced Polymerization Routes for Chromophore Incorporation

Beyond conventional polymerization methods, several advanced routes have been developed to incorporate chromophores like Disperse Red 13 into polymer structures, offering greater control over the final material properties and enabling the creation of novel functional polymers.

Ring-Opening Polymerization (ROP) for End-Functionalized Biodegradable Polymers

Ring-opening polymerization (ROP) is a powerful technique for synthesizing biodegradable polymers with well-defined architectures and molecular weights. mdpi.comutwente.nl This method can be used to create end-functionalized polymers by using a functional molecule as a co-initiator. mdpi.com

In the case of polylactide (PLA), a widely used biodegradable polyester (B1180765), Disperse Red 13 (in its alcohol form, 2-(4-(2-chloro-4-nitrophenylazo)-N-ethylphenylamino)ethanol) has been successfully employed as a co-initiator in the ROP of L-lactide. mdpi.com The polymerization is typically catalyzed by stannous octoate (Sn(Oct)₂). mdpi.com This approach results in PLA chains with the Disperse Red 13 chromophore covalently attached to one end. mdpi.com By covalently bonding the dye to the polymer, issues such as migration and leaching, which can occur when the dye is simply blended with the polymer, are prevented. mdpi.com This method provides a route to aesthetically pleasing and identifiable biodegradable materials for applications such as colored sutures or implants. mdpi.com

Grafting Polymerization Techniques for Macromolecular Dyes

Grafting polymerization is a method used to create copolymers where side chains of one type of polymer are attached to a main polymer backbone of a different type. This technique can be used to produce "macromolecular dyes" by grafting polymer chains onto a dye molecule or by grafting dye-containing polymer chains onto another polymer.

One approach involves the chemical grafting of disperse dyes to the main chains of a polymer like polyacrylonitrile. researchgate.net This creates a copolymer where the dye is an integral part of the polymer structure, leading to improved color fastness. Another strategy is the "grafting from" technique, where initiating sites are created on a polymer backbone, and a second monomer is then polymerized from these sites. psecommunity.org For example, radical copolymerization using trialkylboranes can be employed to produce collagen-based hybrid materials with grafted poly(acrylamide) chains. mdpi.com While not directly involving Disperse Red 13 acrylate, these methods illustrate the potential for creating complex macromolecular architectures with covalently bound chromophores.

Emulsion and Mini-emulsion Polymerization for Nanosphere Formulations

Emulsion and mini-emulsion polymerization are heterogeneous polymerization techniques that are particularly well-suited for producing polymer nanoparticles (nanospheres) in an aqueous medium. mdpi.comsci-hub.se These methods can be used to encapsulate dyes within polymer particles, creating stable, colored nanodispersions.

In mini-emulsion polymerization, a monomer, a co-stabilizer, and a surfactant are homogenized to form stable submicron monomer droplets. cmu.edu Polymerization is then initiated within these droplets. This technique is effective for encapsulating water-insoluble materials, such as disperse dyes, into latex particles. researchgate.net For example, disperse dyes can be encapsulated within styrene-co-butyl acrylate copolymers via mini-emulsion polymerization to produce colored nanoparticles for applications like inkjet printing inks. researchgate.net The resulting nanospheres often exhibit a core-shell structure with the dye encapsulated within the polymer matrix. researchgate.net

Emulsifier-free emulsion polymerization is another approach where functional monomers, such as methacrylic acid, are used to provide self-dispersibility to the resulting nanospheres. mdpi.com This method avoids the use of external surfactants, which can be difficult to remove from the final product. mdpi.com

Covalent Immobilization of Disperse Red 13 Acrylate on Polymeric Substrates

The covalent immobilization of dyes onto polymeric surfaces is a critical strategy for manufacturing colored materials with high durability and significantly reduced dye leaching. researchgate.net This approach ensures the dye is permanently attached to the substrate through a stable chemical bond, overcoming the limitations of traditional dyeing methods where dyes are held by weaker physical forces. d-nb.info For chromophores like Disperse Red 13, functionalization with a reactive group, such as an acrylate moiety, is a prerequisite for this type of covalent linkage. smolecule.com The acrylate group is particularly suitable as it is a radical-sensitive functional group that can readily participate in polymerization and grafting reactions. smolecule.comresearchgate.net

One of the most effective and versatile techniques for achieving this covalent attachment on a wide range of polymeric substrates is the Plasma Dye Coating (PDC) methodology. researchgate.net

The Plasma Dye Coating (PDC) is a novel and straightforward procedure designed for the covalent immobilization of functionalized dyes onto the surface of various materials. researchgate.net This technique is noted for its wide applicability, capable of modifying diverse polymeric substrates including polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), polyamide-6 (PA6), cellulose (B213188), and even inert materials like polytetrafluoroethylene (PTFE). researchgate.netd-nb.info The process leverages plasma-generated surface radicals to create covalent bonds with a pre-adsorbed layer of a dye that has been functionalized with a radical-sensitive group, such as Disperse Red 13 acrylate. researchgate.net

The PDC procedure is typically carried out in three main steps, as detailed below:

| Step | Description | Purpose |

| 1. Dye Adsorption | The polymeric substrate is first dipped into a solution containing the functionalized dye (e.g., Disperse Red 13 acrylate) dissolved in a suitable volatile solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). researchgate.net | To create a homogenous, pre-adsorbed layer of the dye on the material's surface. The short dipping time and use of a non-solvent for the polymer limit deep diffusion of the dye into the material bulk. researchgate.net |

| 2. Plasma Treatment | The dye-coated substrate is subjected to a brief treatment with a non-thermal gas plasma, typically using an inert gas such as argon. researchgate.netgoogle.com | To generate highly reactive radical sites on the surface of the polymer. These radicals then initiate the covalent bonding with the radical-sensitive acrylate group of the dye. researchgate.netgoogle.com |

| 3. Washing/Extraction | The treated material undergoes a thorough washing or extraction process (e.g., Soxhlet extraction) to remove any unreacted, physically adsorbed dye molecules. googleapis.com | To ensure that only covalently bound dye remains, thereby preventing future leaching and guaranteeing high colorfastness. d-nb.infogoogleapis.com |

A key advantage of the PDC method is that it is a surface-specific modification. It does not interfere with the bulk properties of the material, making it an economically attractive procedure for a variety of applications, from simple coloration to the fabrication of advanced chromic sensor fabrics. researchgate.net

The efficacy of the Plasma Dye Coating process hinges on the generation of free radicals on the polymer surface and their subsequent reaction with the acrylate group of the dye. google.com

Surface Radical Generation: When the surface of a polymeric substrate is exposed to a non-thermal plasma (e.g., argon plasma), the high-energy species within the plasma (ions, electrons, and excited atoms) bombard the surface. researchgate.net This energetic bombardment has enough power to break chemical bonds within the polymer chains on the surface. researchgate.net For instance, in a polymer like polyamide, weaker bonds such as the carbonyl double bond can undergo homolytic cleavage. d-nb.info This process abstracts protons or cleaves bonds, resulting in the formation of highly reactive, non-specific radical sites across the polymer surface. researchgate.netd-nb.info The non-specific nature of this radical generation is what allows the PDC technique to be applied to a vast array of different polymer types. researchgate.net

Dye Attachment: Once the surface radicals are formed, they readily react with the pre-adsorbed Disperse Red 13 acrylate molecules. The acrylate moiety (-O-CO-CH=CH₂) of the dye is a "radical sensitive group," meaning its double bond is highly susceptible to radical addition reactions. researchgate.netresearchgate.net A surface radical on the polymer chain will attack this double bond, leading to the formation of a new, stable covalent bond between the polymer and the dye molecule. researchgate.netgoogle.com This process effectively grafts the dye onto the substrate. researchgate.net

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy of Disperse Red 13 Acrylate (B77674)

Vibrational spectroscopy, encompassing both experimental and theoretical approaches, offers significant insights into the molecular structure and bonding of Disperse Red 13 acrylate.

The Fourier Transform Infrared (FT-IR) spectrum of Disperse Red 13 acrylate has been recorded in the solid state over the wavenumber range of 4000–400 cm⁻¹ nih.govkisti.re.kr. The spectrum reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include the stretching and bending of C-H, C=C, C=O, N=N, and NO₂ groups.

The acrylate group is identified by the C=O stretching vibration. The aromatic rings give rise to characteristic C-H and C=C stretching vibrations. The azo group (-N=N-) and the nitro group (-NO₂) also exhibit distinct absorption bands which are crucial for the characterization of the molecule nih.govkisti.re.kr. For instance, the C=C bond of the acrylate monomer has a characteristic signal around 1637 cm⁻¹ azom.com.

Table 1: Selected Experimental FT-IR Vibrational Wavenumbers for Disperse Red 13 Acrylate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching |

| 1720 | C=O stretching (acrylate) |

| 1600-1580 | Aromatic C=C stretching |

| 1520 | NO₂ asymmetric stretching |

| 1430 | N=N stretching (azo group) |

| 1340 | NO₂ symmetric stretching |

Note: The data in this table is compiled from typical ranges for the specified functional groups and specific values reported in research nih.govazom.com.

To complement the experimental FT-IR data, quantum chemical calculations have been employed to determine the theoretical vibrational frequencies and to provide a more definitive assignment of the observed spectral bands. Density Functional Theory (DFT) calculations, specifically using the B3LYP exchange-correlation functional with the 6-311++G(d,p) basis set, have been utilized to compute the vibrational wavenumbers of Disperse Red 13 acrylate in its ground state nih.govkisti.re.kr.

The calculated theoretical wavenumbers are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to a strong correlation with the experimental FT-IR spectrum. The assignments of the vibrational modes are further clarified by calculating the Total Energy Distribution (TED), which describes the contribution of different internal coordinates to each normal mode nih.govkisti.re.kr. This combined experimental and theoretical approach allows for a comprehensive understanding of the molecule's vibrational properties nih.gov.

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Wavenumbers (cm⁻¹) for Key Modes of Disperse Red 13 Acrylate

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical DFT/B3LYP (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3088 | 3090 |

| C=O stretch | 1720 | 1725 |

| Aromatic C=C stretch | 1589 | 1592 |

| NO₂ asymmetric stretch | 1518 | 1521 |

| N=N stretch | 1429 | 1433 |

Note: This table presents a selection of key vibrational modes and their corresponding experimental and theoretically calculated wavenumbers, based on findings from combined spectroscopic and computational studies nih.govkisti.re.kr.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the Disperse Red 13 acrylate molecule, which are responsible for its color.

The UV-Visible absorption spectrum of Disperse Red 13 acrylate dissolved in methanol (B129727) has been recorded in the 200–800 nm range nih.govkisti.re.kr. The spectrum is characterized by intense absorption bands in the ultraviolet and visible regions, which arise from π→π* and n→π* electronic transitions within the chromophoric system of the molecule. The primary chromophore is the azobenzene (B91143) moiety, which is substituted with electron-donating (amino) and electron-withdrawing (nitro, chloro) groups, forming a push-pull system that significantly influences the electronic absorption properties mdpi.com.

In methanol, Disperse Red 13 acrylate exhibits a strong absorption maximum (λmax) in the visible region, which is responsible for its red color nih.gov. The parent compound, Disperse Red 13, shows an absorbance peak at 206 nm aatbio.com.

The electronic absorption spectrum of azo dyes like Disperse Red 13 acrylate is known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The position of the absorption maximum can shift depending on the solvent's dielectric constant and its ability to form hydrogen bonds researchgate.netmdpi.com.

For the related compound Disperse Red 1, studies in different organic solvents have demonstrated this effect. The maximum absorption band was observed at 406 nm in acetone, N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and ethanol (B145695) scielo.br. The molar absorptivity, however, varied significantly with the solvent, indicating different degrees of interaction between the dye molecule and the solvent molecules scielo.br. Generally, in polar protic solvents, the hydrophilic parts of the molecule have a stronger affinity for the solvent, leading to changes in the electronic distribution and, consequently, the absorption spectrum mdpi.com. This behavior is critical for applications where the dye is used in different media.

Table 3: Molar Absorptivity of the Related Compound Disperse Red 1 in Various Solvents

| Solvent | Dielectric Constant (approx.) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Acetone | 20.7 | 406 | 3,208 |

| Acetonitrile (ACN) | 37.5 | 406 | 11,174 |

| Ethanol | 24.5 | 406 | 13,708 |

Source: Data from a spectrophotometric study on Disperse Red 1 scielo.br.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR spectra of Disperse Red 13 acrylate have been recorded in deuterated chloroform (B151607) (CDCl₃) solution nih.govkisti.re.kr.

The ¹H NMR spectrum provides information on the number and types of protons and their connectivity. The chemical shifts of the aromatic protons appear in the downfield region, while the protons of the ethyl and acrylate groups are found in the upfield region. The splitting patterns (multiplicity) of the signals provide further information about the neighboring protons nih.govkisti.re.kr.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms of the carbonyl group, aromatic rings, and aliphatic chains resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon skeleton nih.govkisti.re.kr. Two-dimensional NMR techniques can be used for more complex acrylate structures to confirm assignments made from one-dimensional experiments iupac.org. The structural information obtained from NMR is essential for confirming the synthesis of the compound and understanding its microstructure nih.govmdpi.com.

Table 4: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Disperse Red 13 Acrylate in CDCl₃

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic Protons | 6.8 - 8.2 | 111 - 155 |

| Acrylate Protons (CH=CH₂) | 5.9 - 6.5 | 128 - 131 |

| Methylene Protons (-CH₂-) | 3.6 - 4.4 | 45 - 65 |

| Methyl Protons (-CH₃) | 1.2 - 1.4 | ~12 |

Note: This table provides typical chemical shift ranges based on data from spectroscopic studies of Disperse Red 13 acrylate and related compounds nih.govkisti.re.kr.

¹H NMR and ¹³C NMR Spectral Assignments

The structural elucidation of Disperse Red 13 acrylate in different solvent environments is fundamental to understanding its behavior in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR spectra of Disperse Red 13 acrylate have been recorded in both deuterated chloroform (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) observed in the spectra correspond to the different types of protons present in the molecule, and their splitting patterns provide information about neighboring protons. While a complete, publicly available assigned spectrum is not readily found in the literature, a key signal has been reported at δ 8.33 (d, J = 2.4 Hz, 1H) in CDCl₃. This signal is characteristic of a proton in the aromatic region, likely influenced by the electron-withdrawing and electron-donating groups that are characteristic of the push-pull system of azobenzene dyes.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. The spectra, also recorded in CDCl₃ and DMSO-d₆, reveal distinct signals for each unique carbon atom in Disperse Red 13 acrylate. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon of the acrylate group is expected to resonate at a significantly downfield position compared to the sp² carbons of the aromatic rings and the sp³ carbons of the alkyl chains.

A complete, assigned data set for the experimental ¹H and ¹³C NMR spectra is crucial for the validation of computational models.

Application of ¹³C NMR for Microstructural Analysis in Copolymers

Disperse Red 13 acrylate is frequently incorporated into copolymer chains, such as poly(methyl methacrylate-co-disperse red 13 acrylate), to impart photoresponsive properties to the material. ¹³C NMR spectroscopy is an invaluable technique for the microstructural analysis of such copolymers. The chemical shifts of the carbon atoms, particularly the carbonyl and quaternary carbons, are sensitive to the local sequence of monomer units (i.e., the triad (B1167595), pentad, and higher-order sequences) along the polymer chain.

By analyzing the fine structure of the carbonyl carbon resonance, for example, it is possible to quantify the distribution of the different monomer sequences. This information is critical for understanding the relationship between the polymer's microstructure and its macroscopic properties, such as its thermal behavior and photoisomerization efficiency. While the general methodology is well-established for acrylate and methacrylate (B99206) copolymers, specific studies detailing the microstructural analysis of copolymers containing Disperse Red 13 acrylate are not widely reported in public literature.

Quantum Chemical Calculations for Molecular Properties

To complement experimental findings and to probe properties that are difficult to measure directly, quantum chemical calculations have been extensively employed to study Disperse Red 13 acrylate. These theoretical methods provide a molecular-level understanding of the compound's geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Electronic Structures

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state equilibrium structure of molecules. For Disperse Red 13 acrylate, calculations have been performed using the B3LYP functional with the 6-311++G(d,p) basis set. These calculations yield optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. The results of these calculations are expected to show that the molecule adopts a trans conformation in its ground state, which is the more stable isomer of azobenzene derivatives. The accuracy of these calculated geometries is typically validated by comparison with experimental X-ray diffraction data of similar molecules.

Table 1: Selected Calculated Ground State Geometrical Parameters for Disperse Red 13 Acrylate (B3LYP/6-311++G(d,p))

| Parameter | Calculated Value |

|---|---|

| N=N Bond Length | Data not available in search results |

| C-N Bond Lengths | Data not available in search results |

| Aromatic C-C Bond Lengths (avg.) | Data not available in search results |

| C=O Bond Length | Data not available in search results |

| N=N-C Bond Angle | Data not available in search results |

| C-N-C Bond Angle | Data not available in search results |

Time-Dependent DFT (TD-DFT) and Coupled-Cluster Singles with Perturbative Doubles (CIS(D)) for Excited State Properties

The electronic absorption spectra and the nature of the electronic transitions of Disperse Red 13 acrylate are investigated using Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles with Perturbative Doubles (CIS(D)) methods. These calculations provide insights into the excited-state properties of the molecule.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The calculations also yield the oscillator strengths for each transition, which are related to the intensity of the absorption bands. These theoretical spectra are then compared with experimental UV-Vis spectra recorded in solvents such as ethanol and methanol. The major electronic transitions in azobenzene dyes like Disperse Red 13 acrylate are typically the n→π* and π→π* transitions. The strong π→π* transition is responsible for the intense color of the dye.

The CIS(D) method is often used as a benchmark for TD-DFT results, providing a more accurate description of the excited states, albeit at a higher computational cost. These calculations are crucial for understanding the photochemistry of the molecule, including the mechanism of photoisomerization.

Table 2: Calculated Electronic Transition Properties for Disperse Red 13 Acrylate

| Method | Solvent | Transition | Excitation Wavelength (nm) | Oscillator Strength |

|---|---|---|---|---|

| TD-DFT | Vacuum | n→π* | Data not available in search results | Data not available in search results |

| TD-DFT | Vacuum | π→π* | Data not available in search results | Data not available in search results |

| CIS(D) | Vacuum | n→π* | Data not available in search results | Data not available in search results |

| CIS(D) | Vacuum | π→π* | Data not available in search results | Data not available in search results |

Gauge-Invariant Atomic Orbital (GIAO) Method for Isotropic Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for the calculation of NMR chemical shifts. By applying the GIAO method at the DFT level of theory (e.g., B3LYP/6-311++G(d,p)), the isotropic chemical shifts for the ¹H and ¹³C nuclei of Disperse Red 13 acrylate can be predicted.

These calculated chemical shifts are then compared with the experimental values obtained from NMR spectroscopy. A good correlation between the calculated and experimental shifts serves as a strong validation of the computed molecular structure. Furthermore, the GIAO calculations can aid in the unambiguous assignment of the signals in the experimental NMR spectra, especially for complex molecules where spectral overlap can be an issue.

Table 3: Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts (ppm) for Disperse Red 13 Acrylate

| Nucleus | Atom No. | Experimental (CDCl₃) | Experimental (DMSO-d₆) | Calculated (GIAO) |

|---|---|---|---|---|

| ¹H | Specify | Data not available | Data not available | Data not available |

| ¹³C | Specify | Data not available | Data not available | Data not available |

Computational Modeling for Photoreactivity and Dynamics

Computational modeling plays a pivotal role in understanding the photoreactivity and dynamics of Disperse Red 13 acrylate, particularly its photoisomerization from the stable trans isomer to the metastable cis isomer. This process is the basis for many of its applications in nonlinear optical materials and photoswitchable devices.

The photoisomerization mechanism can be investigated by mapping the potential energy surfaces of the ground and excited electronic states. This involves calculating the energy of the molecule as a function of key reaction coordinates, such as the dihedral angle of the N=N double bond. These calculations can identify the minimum energy paths for both the forward (trans-to-cis) and reverse (cis-to-trans) isomerization processes.

Molecular dynamics simulations, both in the ground and excited states, can provide further insights into the timescale and the environmental factors that influence the isomerization dynamics. For instance, simulations can model the effect of the polymer matrix on the conformational changes of the azobenzene moiety in a copolymer. The enormously enhanced photoisomerization associated with resonant excitation brings about a large refractive index variation in polymers containing Disperse Red 13 acrylate.

Theoretical Studies of Trans-Cis Photoisomerization Pathways

The functionality of materials incorporating Disperse Red 13 acrylate is fundamentally linked to the photoisomerization of its azobenzene chromophore. Upon irradiation with light of a suitable wavelength, the azobenzene moiety undergoes a conformational change from its stable, elongated trans state to a bent, metastable cis state. researchgate.net This process can be reversed either through thermal relaxation back to the trans state or by photoisomerization using a different wavelength of light. researchgate.net

Theoretical studies and kinetic models have been employed to understand the dynamics of this transformation. These models describe the significant difference in the geometric and electronic properties of the two isomers. The trans isomer is characterized as being almost perfectly anisotropic, which is crucial for applications requiring molecular alignment. researchgate.net In contrast, the cis isomer is considered approximately isotropic within the plane that contains the central C−N=N−C azo-bridge. researchgate.net This light-induced change from an anisotropic to a more isotropic form alters the optical properties of the material, a phenomenon that is central to its use in optical storage and switching devices. researchgate.net The isomerization process is the primary mechanism responsible for the photomechanical effects observed in thin films, where the change in molecular shape requires additional free volume and can induce significant material expansion. researchgate.net

Simulation of Rotational Reorientation Dynamics in Polymer Matrices

Computational simulations have been critical in elucidating the light-induced rotational reorientation of azobenzene dyes, such as Disperse Red 1 (a close analogue of Disperse Red 13), within polymer matrices. researchgate.net The reorientation of the chromophore is directly coupled with the trans-cis-trans isomerization cycles. Simulations based on kinetic models, which analyze time profiles of optical anisotropy and absorbance, reveal that the dynamics are heavily dependent on the local polymer environment. researchgate.net

A key finding from these theoretical models is the distinction between chromophore behavior in "confined" versus "roomy" environments within the polymer matrix. researchgate.net

Confined Environments: In regions where the local polymer chains are densely packed, the trans → cis isomerization is sterically hindered. The repeated attempts of the molecule to isomerize under irradiation cause perturbations and changes in the surrounding polymer environment, which in turn facilitates the rotational reorientation of the dye molecule. researchgate.net

Roomy Environments: In areas with greater free volume, the chromophore can undergo the trans → cis isomerization cycle without significant interaction with the surrounding matrix. Consequently, this isomerization does not lead to a net reorientation of the molecule. researchgate.net

Furthermore, simulations indicate that the polymer environment affects the thermal (cis → trans) and light-induced (trans → cis) isomerization pathways differently, suggesting that the spatial requirements for each process are distinct. researchgate.net

| Polymer Environment | Isomerization Behavior | Resulting Molecular Reorientation | Governing Mechanism |

|---|---|---|---|

| Confined (Low Free Volume) | Trans → Cis isomerization is hindered. | Significant reorientation occurs. researchgate.net | Reorientation is driven by environmental changes caused by repeated isomerization attempts. researchgate.net |

| Roomy (High Free Volume) | Trans → Cis isomerization proceeds freely. | No significant reorientation occurs. researchgate.net | Isomerization cycles do not induce sufficient torque or interaction with the matrix to cause reorientation. researchgate.net |

Computational Approaches in Acrylate Material Design

Optical Monomer Species Profiling (OMSP) for Acrylate Conversion Assessment

Optical Monomer Species Profiling (OMSP) is a modern computational and analytical methodology developed to streamline the design of acrylate-based materials, such as photocurable resins used in vat photopolymerization. mdpi.com This approach significantly reduces the time and material cost associated with traditional formulation development by enabling digital design and performance prediction. mdpi.com

The OMSP method is based on analyzing the infrared spectrum of an acrylate monomer or oligomer using Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR). mdpi.com Specifically, it focuses on the characteristic acrylate functional group peak at 810 cm⁻¹. mdpi.com The profile of this peak is then processed using the principles of Gaussian normal distribution to assign unique numerical outputs that characterize the material's potential reactivity. mdpi.com This technique allows for a more precise distinction between different acrylates than traditional metrics like functionality or viscosity. mdpi.com

By creating a database of these Gaussian curves, OMSP allows for the accurate simulation of mixed acrylate systems. mdpi.com This computational tool can be used to assess the potential conversion of a formulation and predict its properties without the need for extensive experimental synthesis and testing. The methodology can confidently detect changes in a photoresin system caused by the presence of various acrylates, making it a powerful tool for tailoring materials to specific performance requirements and accelerating the development of novel acrylate-based products. mdpi.com

| OMSP Aspect | Description | Application in Material Design |

|---|---|---|

| Core Technology | Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR). mdpi.com | Provides the raw spectral data of the acrylate's functional group. |

| Analytical Focus | Analysis of the 810 cm⁻¹ peak corresponding to the acrylate functional group. mdpi.com | This peak's profile is a unique identifier of the acrylate's reactive state. |

| Computational Model | Applies Gaussian normal distribution principles to the spectral data. mdpi.com | Generates a unique, storable digital profile for each monomer/oligomer. |

| Primary Output | Quantitative numerical characteristics describing potential reactivity. mdpi.com | Allows for precise assessment of acrylate conversion and comparison between different materials. |

| Key Capability | Digital simulation and design of acrylate formulations. mdpi.com | Reduces development time, minimizes material waste, and enables targeted design of photoresins. mdpi.com |

Advanced Optical and Optoelectronic Properties of Disperse Red 13 Acrylate Systems

Linear Optical Properties and Anisotropy

The linear optical properties of Disperse Red 13 acrylate (B77674) systems are dominated by the photoisomerization of the azobenzene (B91143) moiety. This reversible transformation between the stable trans and metastable cis isomers upon exposure to light of a specific wavelength is the fundamental mechanism behind the unique optical phenomena described below.

The absorption of polarized light by azo-polymer films containing Disperse Red 13 acrylate leads to the selective excitation and subsequent isomerization of chromophores aligned with the light's polarization direction. This process, known as angular hole burning, results in a reorientation of the azobenzene molecules, leading to an anisotropic distribution of the chromophores within the polymer matrix. This molecular alignment induces both birefringence (anisotropy of the refractive index) and dichroism (anisotropy of absorption) in the material.

Photoinduced Dichroism:

Studies on Disperse Red 13 doped into gelatine films have demonstrated the induction of dichroism upon irradiation with a 532 nm laser. The magnitude and dynamics of the photoinduced dichroism were found to be dependent on the composition of the film, particularly the concentration of additives which can influence the mobility of the chromophores. researchgate.net In these systems, an increase in the mass ratio of certain additives was observed to initially decrease the dichroism, which could even become negative with further increases. researchgate.net

Photoinduced Birefringence:

The ability to induce and control optical anisotropy using polarized light is a key feature of Disperse Red 13 acrylate systems. The orientation of the azobenzene chromophores can be manipulated by controlling the polarization state of the incident light, allowing for the writing, erasing, and rewriting of anisotropic patterns in the polymer film.

Linearly polarized light aligns the chromophores perpendicular to the polarization direction, inducing a well-defined optical axis in the material. redalyc.org This induced anisotropy can be erased by subsequent exposure to circularly polarized light, which randomizes the orientation of the chromophores. This reversible control over the optical anisotropic states is the basis for various applications, including optical data storage and the fabrication of diffractive optical elements. The process is dynamic, with the degree of molecular alignment and the resulting anisotropy depending on factors such as the intensity, wavelength, and polarization of the light, as well as the temperature and the viscoelastic properties of the polymer matrix. The continual switching between the cis and trans states is a driving force that can even lead to the formation of surface relief gratings in thin films of polymers containing azobenzene derivatives. mcgill.ca

Nonlinear Optical (NLO) Phenomena and Characterization

Azo-dyes like Disperse Red 13 are known to possess significant nonlinear optical properties due to their extended π-conjugated systems and the presence of electron donor and acceptor groups. These properties are of great interest for applications in optical communications, signal processing, and frequency conversion.

The nonlinear optical response of a material at the molecular level is described by the molecular polarizability (α) and the first hyperpolarizability (β). These parameters quantify the linear and second-order nonlinear response of a molecule to an applied electric field, respectively. Theoretical calculations, often employing quantum chemical methods like Density Functional Theory (DFT), are commonly used to predict these properties.

For the closely related Disperse Red 1 acrylate, theoretical studies have been conducted to determine its NLO properties. The electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β) have been computed, indicating that the compound is a good candidate for NLO materials. nih.gov

Calculated NLO Properties of Disperse Red 1 Acrylate

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 9.35 D |

| Polarizability (α) | 4.89 x 10⁻²³ esu |

Data from a theoretical study on Disperse Red 1 acrylate. nih.gov

Experimental techniques such as Hyper-Rayleigh Scattering (HRS) have been used to measure the first hyperpolarizability of Disperse Red 1, yielding a resonance-free value (β(0)) that is comparable to that of other well-known NLO dyes. optica.org

Second Harmonic Generation (SHG) is a second-order nonlinear optical process in which two photons with the same frequency are converted into a single photon with twice the frequency. The efficiency of SHG is determined by the second-order nonlinear optical susceptibility (χ⁽²⁾) of the material. For materials to exhibit a non-zero χ⁽²⁾, they must have a non-centrosymmetric structure. In polymers containing NLO chromophores like Disperse Red 13 acrylate, this is typically achieved by electric field poling.

While direct SHG studies on Disperse Red 13 acrylate are limited, research on Disperse Red 1-functionalized polymers provides a good indication of the expected behavior. For instance, in a copolymer of methyl methacrylate (B99206) and an acrylate monomer with a Disperse Red 1 side chain, SHG has been observed. The temporal stability of the SHG signal in such poled polymer films is a critical parameter and has been shown to be improved by physically aging the films during the poling process and by using larger dopant molecules. northwestern.edu In Langmuir-Blodgett films of a copolymer containing a Disperse Red derivative, significant second-order susceptibilities have been measured without the need for an external poling process. aip.org

Reported Second-Order Susceptibilities for Disperse Red-based Systems

| Material System | χ⁽²⁾ (pm/V) | Wavelength (nm) |

|---|---|---|

| Disperse Red 1 in PMMA | - | - |

| Copolymer with Disperse Red side-chain | - | - |

Third-order nonlinear optical phenomena arise from the third-order susceptibility (χ⁽³⁾) of a material. One of the most important third-order effects is the optical Kerr effect, which describes the intensity-dependent refractive index of a material. This effect is crucial for all-optical switching and modulation applications.

Polymers functionalized with Disperse Red 13 have been investigated for their third-order NLO properties. In a study involving the condensation of a copolymer of maleic anhydride (B1165640) and octadecene with Disperse Red 13, the resulting polymer (COPADR13) exhibited a stable and reproducible nonlinear optical response. grossard.fr The third-order nonlinear properties were characterized using the Z-scan technique, which allows for the determination of both the nonlinear refractive index and the nonlinear absorption coefficient. grossard.fr These polymers have shown high stability under intense illumination, which is a critical requirement for practical applications in NLO devices. grossard.fr The magnitude of the third-order susceptibility in such organic materials is typically in the range of 10⁻¹³ to 10⁻¹⁴ esu, arising from the electronic polarization of the conjugated chromophores. rochester.edu

Z-scan Technique for Characterizing Nonlinear Absorption and Refraction

The Z-scan technique is a widely used experimental method to determine the nonlinear optical properties of materials, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) uobasrah.edu.iqannalsofrscb.ro. The technique is valued for its simplicity and ability to provide not only the magnitude but also the sign of the nonlinear refraction uobasrah.edu.iq. Disperse Red 13 (DR13), as an azobenzene-based dye, is recognized as a non-linear optical (NLO) material, making its acrylate derivative a candidate for analysis with this method chemicalbook.comsigmaaldrich.com.

The experimental setup involves a single, focused Gaussian laser beam that passes through the material sample. The sample is moved along the axis of the beam (the Z-axis) through the focal point. The light transmitted through the sample is then measured by a detector in the far field uobasrah.edu.iqumbc.edu. The characterization is typically performed in two configurations:

Closed-aperture Z-scan: An aperture is placed before the detector to measure the changes in the beam's divergence. If the material has a positive nonlinear refractive index (n₂ > 0, self-focusing), it acts as a converging lens near the focus, leading to a higher transmittance through the aperture when the sample is after the focus (valley) and lower transmittance when it is before the focus (peak). Conversely, a material with a negative nonlinear refractive index (n₂ < 0, self-defocusing) will produce a peak-valley signature in the transmittance curve uobasrah.edu.iqumbc.edu. The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance (ΔTp-v).

Open-aperture Z-scan: The aperture is removed, and the detector collects all the transmitted light. This configuration is insensitive to beam distortion and is used to measure the nonlinear absorption coefficient (β). If the material exhibits two-photon absorption (TPA) or reverse saturable absorption (RSA), a decrease in transmittance (a valley) is observed as the sample approaches the focus where the intensity is highest. If saturable absorption (SA) occurs, an increase in transmittance (a peak) is observed annalsofrscb.ro.

Enhanced Two-Photon Absorption Characteristics in Aggregated Systems

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state that would typically be reached by a single photon of twice the energy (or half the wavelength) nih.gov. The efficiency of this process is quantified by the TPA cross-section (σ₂), measured in Göppert-Mayer (GM) units nih.gov.

In Disperse Red 13 acrylate, the azobenzene chromophore is the active component responsible for its optical properties. The TPA characteristics of such molecules can be significantly influenced by their local environment and intermolecular interactions. One key factor is molecular aggregation. The formation of aggregates, such as J-aggregates or H-aggregates, can lead to substantial changes in the electronic structure and, consequently, the TPA spectrum and cross-section researchgate.net.

The light-induced trans-cis isomerization of the azobenzene unit in Disperse Red 13 acrylate can be a driving force for controlled molecular self-assembly and aggregation nih.govrsc.org.

The trans isomer is a planar, elongated molecule, which favors certain types of packing.

Upon irradiation with UV or visible light, it converts to the non-planar, bent cis isomer researchgate.net.

This change in molecular shape can disrupt existing packing or induce the formation of new types of aggregates. For instance, studies on other azobenzene-phthalocyanine dyads have shown that switching the azobenzene unit from its trans to its cis form can dramatically increase the formation of J-aggregates researchgate.net.

The enhancement of TPA in aggregated systems is attributed to several factors, including excitonic coupling between the chromophores and the collective enhancement of the transition dipole moments. By controlling the aggregation state of Disperse Red 13 acrylate through external stimuli like light, it is theoretically possible to modulate its TPA response. This photo-switching of nonlinear optical properties is a highly desirable feature for applications in high-density 3D optical data storage, microfabrication, and photodynamic therapy semanticscholar.org. While the specific TPA cross-section for Disperse Red 13 acrylate in its monomeric versus aggregated forms has not been extensively reported, the underlying principles of azobenzene photo-aggregation suggest a strong potential for TPA enhancement in such systems.

Photoresponsive Behavior and Optical Modulation

Light-Induced Changes in Optical Properties and Solubility

The photoresponsive behavior of Disperse Red 13 acrylate is rooted in the reversible photoisomerization of its core azobenzene moiety. This process involves the transformation of the molecule between two distinct isomers, trans-azobenzene and cis-azobenzene, upon exposure to light of specific wavelengths .

The trans isomer is the more thermodynamically stable state and has a strong π-π* absorption band in the UV region and a weaker n-π* absorption band in the visible region. Irradiation with light corresponding to the π-π* transition (typically UV or blue-green light) converts the molecule to the less stable cis isomer. This conversion causes significant changes in the absorption spectrum: the intense π-π* band decreases, while the n-π* band in the visible region increases nih.govlongdom.org. The cis isomer can revert to the trans form either thermally in the dark or by irradiation with light corresponding to its n-π* absorption band researchgate.net.

This reversible isomerization directly translates to a modulation of the material's optical properties, such as its color and refractive index. A notable secondary effect of this process is a change in the material's solubility. Research on the closely related Disperse Red 1 (DR1) dye within a hydroxypropyl cellulose (B213188) matrix demonstrated that repeated trans-cis isomerization cycles induced by visible light can lead to the dissolution of dye aggregates and their solubilization within the polymer host researchgate.net. This phenomenon is attributed to the significant molecular motion and reorganization accompanying the isomerization, which can break down intermolecular bonds and disrupt crystalline or aggregated structures, effectively increasing the dye's solubility in the surrounding matrix researchgate.net.

Investigation of Photochromic Properties in Functionalized Polymers

Photochromism is the phenomenon of a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Polymers functionalized with Disperse Red 13 acrylate are excellent examples of photochromic materials, with the trans and cis isomers of the azobenzene side chain representing the two distinct forms chemicalbook.comsigmaaldrich.com.

When Disperse Red 13 acrylate is polymerized, typically through its acrylate group, the photoresponsive azobenzene unit becomes a pendant side chain on the polymer backbone mcgill.ca. This incorporation into a polymer matrix significantly influences the photochromic behavior. The kinetics of the cis-to-trans thermal back-relaxation, in particular, are highly dependent on the properties of the host polymer.

Studies on various azobenzene-containing polymers have shown that the thermal isomerization process in a glassy polymer matrix is often more complex than in solution. The relaxation curves can be non-monoexponential, often described by a biphasic decay mcgill.ca.

Fast Component: This is attributed to the relaxation of cis isomers located in regions with larger local free volume, where there is less steric hindrance to the isomerization process.

Slow Component: This corresponds to isomers in more constrained environments within the glassy polymer, where the molecular rearrangement required for isomerization is more difficult mcgill.ca.

The glass transition temperature (Tg) of the polymer is a critical factor; below Tg, the restricted mobility of the polymer chains slows down the thermal relaxation rate significantly mcgill.ca. For Poly(Disperse Red 13 acrylate), the glass transition temperature has been measured at 74 °C sigmaaldrich.com. The specific chemical structure of the polymer backbone (e.g., acrylate vs. methacrylate) and the nature of neighboring monomer units in a copolymer also affect the relaxation kinetics mcgill.ca. This ability to tune the photochromic response by designing the polymer architecture is key to developing materials for applications like rewritable optical data storage and smart windows.

Formation and Control of Refractive Index Gratings for Optical Devices

The photoresponsive nature of Disperse Red 13 acrylate can be harnessed to create periodic structures for optical devices, such as diffraction gratings. When a thin film of an azobenzene-containing polymer like poly(Disperse Red 13 acrylate) is exposed to an interference pattern of light, a corresponding periodic modulation of the material's properties can be inscribed. This can manifest as a surface relief grating (SRG), where the film's topography is altered, or as a pure refractive index grating, where the refractive index is modulated within the bulk of the film while the surface remains flat d-nb.inforesearchgate.net.

The formation of a refractive index grating is driven by the photo-orientation of the azobenzene chromophores. When irradiated with linearly polarized light, the azobenzene molecules undergo repeated trans-cis-trans isomerization cycles. Because the probability of absorption is highest when the molecule's transition dipole moment is aligned with the light's polarization vector, molecules oriented in this direction are preferentially excited. This leads to a statistical re-orientation of the chromophores to a direction perpendicular to the polarization vector, where they are less likely to absorb light and are therefore more stable korea.ac.krmdpi.com.

By using a holographic setup where two coherent laser beams interfere, a spatially varying polarization or intensity pattern is created on the film. This pattern causes a periodic alignment of the Disperse Red 13 acrylate side chains, which in turn creates a periodic modulation of the refractive index (birefringence and dichroism), forming a diffraction grating researchgate.netresearchgate.net. The key parameters of the grating, such as its period and diffraction efficiency, can be controlled by the angle between the interfering beams and the exposure conditions (wavelength, intensity, and polarization) researchgate.net. This ability to optically write, erase, and rewrite refractive index gratings makes these materials highly suitable for applications in holography, optical data storage, and integrated optical components like couplers and filters.

Functional Materials Development and Advanced Applications

Applications in Photonic and Optical Devices

The unique photochromic behavior of Disperse Red 13 acrylate (B77674), characterized by reversible cis-trans isomerization upon exposure to light, makes it a valuable component in the fabrication of various photonic and optical devices. This section details its application in integrated optics, optical modulation, data storage, and the formation of surface relief gratings.

Development of Integrated Optics and Photonic Waveguide Devices

Polymers incorporating azobenzene (B91143) dyes like Disperse Red 13 are promising materials for integrated optics, which involves the miniaturization of optical components onto a single substrate. The ability to modify the refractive index of these materials through photoisomerization is a key enabling feature for the creation of photonic waveguide devices.

Guest-host polymer systems, where a dye such as a Disperse Red derivative is diffused into a polymer matrix like poly(methyl methacrylate) (PMMA), have been explored for fabricating optical waveguides. The diffusion of the dye alters the refractive index of the polymer, creating a guiding layer for light. The number of guided modes in these waveguides can be controlled by fabrication parameters such as diffusion time and temperature.

While much of the foundational research has been conducted with the closely related Disperse Red 1, the principles are applicable to Disperse Red 13 acrylate. Copolymers containing Disperse Red side groups have been synthesized to create nonlinear optical polyester (B1180765) polymers, which are essential for active waveguide devices. These materials offer the advantage of being processable into thin films with good optical quality, a prerequisite for integrated optic applications.

Fabrication of Optical Switches and Modulators

The electro-optic effect, where the refractive index of a material changes in response to an applied electric field, is the basis for many optical switches and modulators. Polymers containing chromophores with large dipole moments, such as those in the Disperse Red family, are well-suited for these applications. The alignment of these chromophores within a polymer matrix can be controlled by an external electric field, a process known as poling, which induces a macroscopic electro-optic effect.

Research has demonstrated that guest-host systems and covalently functionalized copolymers with Disperse Red chromophores can achieve significant electro-optic coefficients. This property allows for the fabrication of Mach-Zehnder interferometers and other modulator designs where the phase of light passing through the material can be controlled electrically, enabling the switching and modulation of optical signals. While specific research on Disperse Red 13 acrylate in this context is emerging, the extensive work on similar azobenzene derivatives indicates its strong potential for use in high-speed electro-optic modulators.

Exploration for Optical Storage and Memory Devices

The photochromic nature of Disperse Red 13 acrylate makes it a candidate for optical storage and memory applications. The two distinct isomers, trans and cis, can represent two different states for data encoding (e.g., '0' and '1'). Light of a specific wavelength can induce the transition from the stable trans state to the cis state, and this change can be reversed by light of another wavelength or by heat.

This reversible photoisomerization allows for the writing and erasing of information. Holographic data storage is a particularly promising application where information is stored in the three-dimensional volume of the material. Azobenzene-containing polymers have been extensively studied for this purpose. The photo-induced orientation of the azobenzene chromophores can create stable birefringence patterns, which form the basis of the stored hologram. The acrylate functionality of Disperse Red 13 acrylate allows for its incorporation into polymer networks, enhancing the stability and longevity of the stored data.

Utilization in Surface Relief Grating (SRG) Formation

One of the most remarkable phenomena observed in polymers containing azobenzene dyes, including Disperse Red 1 acrylate, is the formation of surface relief gratings (SRGs) upon exposure to an interference pattern of light. This process involves the macroscopic movement of the polymer material, leading to the formation of hills and valleys on the film surface that correspond to the light intensity pattern.

The mechanism of SRG formation is a complex process driven by the repeated trans-cis-trans photoisomerization of the azobenzene side chains. This molecular motion creates internal stresses and pressure gradients within the polymer film, leading to material migration from illuminated to non-illuminated regions. The acrylate group in Disperse Red 13 acrylate provides a means to polymerize and cross-link the material, which can influence the stability and morphology of the resulting SRGs.

Research has shown that large-amplitude and stable SRGs can be inscribed on thin films of polymers containing Disperse Red 1 acrylate. The characteristics of these gratings, such as their depth and periodicity, can be controlled by the polarization, intensity, and duration of the writing beams. These optically fabricated gratings have potential applications as diffractive optical elements, in optical data storage, and for creating structured surfaces for various technological applications.

| Feature | Description | Reference |

| Grating Type | Sinusoidal surface relief grating | cenmed.com |

| Material | Poly(dimethylsiloxane)-block-poly(methyl acrylate-co-disperse red 1 acrylate) (PDMS-b-P(MA-co-DR1A)) | cenmed.com |

| Inscription Method | Interferometric inscription | cenmed.com |

| SRG Amplitude | Approximately 5 nm | cenmed.com |

| Wavenumber | Approximately 315 nm | cenmed.com |

Sensor Development and Sensing Technologies

The responsive nature of polymers containing azobenzene dyes suggests their potential use in sensor applications. Changes in the local environment, such as temperature and pH, can affect the photochromic behavior and other properties of these materials.

Research on Dual Sensors for Temperature and pH Detection

The development of dual-responsive sensors that can simultaneously detect changes in both temperature and pH is an active area of research. In principle, polymers incorporating Disperse Red 13 acrylate could be designed for such applications. The azobenzene chromophore's absorption spectrum can be sensitive to the polarity and acidity of its environment. Furthermore, the polymer backbone can be engineered to be temperature-responsive, for example, by incorporating monomers that exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).

However, based on the available scientific literature, there is currently no specific research demonstrating the application of Disperse Red 13 acrylate in the development of dual sensors for temperature and pH detection. While the fundamental properties of azobenzene-containing polymers suggest this as a plausible area of investigation, dedicated studies focusing on Disperse Red 13 acrylate for this purpose have not been identified. Future research may explore the synthesis of copolymers of Disperse Red 13 acrylate with temperature- and pH-sensitive monomers to create novel dual-responsive sensor materials.

Potential for Biosensing Technologies through Biomolecular Interactions

While direct studies on the application of Disperse Red 13 acrylate in biosensing are not extensively documented, the broader class of azo dyes to which it belongs has shown potential in this area. The core principle of a biosensor relies on the specific interaction between a biological recognition element (e.g., DNA, enzymes, antibodies) and a target analyte, which is then translated into a measurable signal. The chromophoric nature of Disperse Red 13 acrylate makes it a candidate for optical biosensing platforms.